N-cyclopropyl-4-methoxyaniline
Description
Structure
3D Structure
Properties
CAS No. |
263244-95-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-cyclopropyl-4-methoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-4-9(5-7-10)11-8-2-3-8/h4-8,11H,2-3H2,1H3 |
InChI Key |
SQKSKJXMTUOOCI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2CC2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopropyl 4 Methoxyaniline
Direct Amination Approaches
Direct amination strategies involve the formation of the C-N bond between a cyclopropylamine (B47189) moiety and a p-methoxyphenyl group in a single step. These are predominantly transition-metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of arylamines. wikipedia.org This method is highly effective for creating carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org For the synthesis of N-cyclopropyl-4-methoxyaniline, this typically involves the reaction of an aryl halide, such as 4-bromoanisole (B123540), with cyclopropylamine. The reaction is conducted in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A common catalyst system for this transformation is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). researchgate.net The base, often a strong one like sodium tert-butoxide (NaOtBu), is crucial for the catalytic cycle. researchgate.net This methodology has proven effective for a range of substituted aryl bromides, including methoxy-substituted analogues, affording the desired N-arylcyclopropylamines in good to excellent yields. researchgate.net
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoanisole | Cyclopropylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 99 |
This data is representative of the synthesis of N-(4-methoxyphenyl)cyclopropylamine based on the successful synthesis of other N-arylcyclopropylamines under similar conditions. researchgate.net
Chan-Lam Coupling Reactions
The Chan-Lam coupling offers an alternative to palladium-catalyzed methods, utilizing copper as the catalyst. wikipedia.org This reaction couples an amine with an aryl boronic acid to form the corresponding arylamine. wikipedia.org It is often considered a milder alternative to other cross-coupling reactions and can frequently be performed at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this route would typically involve the reaction of 4-methoxyphenylboronic acid with cyclopropylamine. However, a more common variant for N-cyclopropylation involves reacting an aniline (B41778) with cyclopropylboronic acid. researchgate.net In a specific example, 4-methoxyaniline was successfully coupled with cyclopropylboronic acid using a copper(II) acetate catalyst. researchgate.net
Palladium-Catalyzed C-N Cross-Coupling Methods
This category broadly encompasses palladium-catalyzed reactions that form C-N bonds, with the Buchwald-Hartwig amination being the most prominent example. nih.gov The development of various generations of catalysts and ligands has significantly expanded the scope and functional group tolerance of these reactions. wikipedia.org For the synthesis of this compound, the key transformation is the coupling of cyclopropylamine with a 4-methoxyphenyl electrophile, typically 4-bromoanisole or 4-chloroanisole. The choice of ligand is critical to prevent side reactions and achieve high yields; bulky, electron-rich phosphine ligands are generally preferred. nih.gov These reactions have become a general and powerful tool for preparing a wide array of aromatic amines. nih.gov
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 4-Bromoanisole | Cyclopropylamine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 |
This table represents a typical setup for a palladium-catalyzed C-N cross-coupling reaction. organic-synthesis.commdpi.com
Copper-Mediated Amination Protocols
Copper-mediated N-arylation, which includes the Chan-Lam coupling, provides a valuable alternative to palladium-based systems. nih.gov A notable application is the copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid. researchgate.net This method has been shown to be effective for a variety of anilines, including 4-methoxyaniline. The reaction is typically carried out in the presence of copper(II) acetate (Cu(OAc)₂), a ligand such as 2,2'-bipyridine, and a base, under an air atmosphere. researchgate.net This protocol affords the N-cyclopropyl derivatives in good to excellent yields, demonstrating the utility of copper catalysis for this specific transformation. researchgate.net
| Amine | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Methoxyaniline | Cyclopropylboronic Acid | Cu(OAc)₂ | 2,2'-Bipyridine | Na₂CO₃ | 1,2-Dichloroethane | 80 | 81 |
Data sourced from a study on the copper-promoted N-cyclopropylation of anilines. researchgate.net
Alternative Synthetic Routes
Beyond direct cross-coupling, other synthetic strategies can be employed to construct this compound.
Reductive Amination Pathways
Reductive amination is a two-step process that first involves the formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the target amine. evitachem.com To synthesize this compound, 4-methoxybenzaldehyde is reacted with cyclopropylamine to form the corresponding N-(4-methoxybenzylidene)cyclopropanamine intermediate. This imine is then reduced in situ using a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation. evitachem.comlongdom.org A specific method involves catalytic hydrogenation over a palladium on carbon (Pd-C) catalyst, which can be performed under mild conditions of temperature and pressure. google.com This pathway avoids the use of halogenated aromatic starting materials. evitachem.com
| Carbonyl Compound | Amine | Catalyst/Reducing Agent | Solvent | Temperature (°C) |
| 4-Methoxybenzaldehyde | Cyclopropylamine | Pd-C, H₂ | Methanol | 25 |
| 4-Methoxybenzaldehyde | Cyclopropylamine | NaBH₄ | Methanol | 25 |
This table outlines typical conditions for the reductive amination pathway. evitachem.comgoogle.com
Functional Group Interconversions on Precursors
The synthesis of this compound often relies on precursors that may require functional group interconversions to arrive at the final desired structure. The most common precursor is 4-methoxyaniline (p-anisidine). The synthesis of this precursor itself involves a sequence of functional group transformations starting from more basic chemicals.
For instance, a common route to 4-methoxyaniline begins with the nitration of anisole (B1667542) or a Williamson ether synthesis on p-chloronitrobenzene followed by the reduction of the nitro group to an amine. The reduction of a nitro group is a classic functional group interconversion, which can be achieved using various reagents such as hydrogen gas with a metal catalyst (e.g., Pd/C), or metal-acid combinations like Sn/HCl or Fe/HCl.
Another example involves starting with benzene (B151609), which is first halogenated to bromobenzene. This is followed by nitration to yield 4-bromonitrobenzene. A nucleophilic aromatic substitution with a methoxide source replaces the bromine, yielding 4-methoxynitrobenzene. The final interconversion is the reduction of the nitro group to the amine of 4-methoxyaniline study.com. Once the 4-methoxyaniline precursor is obtained, it can be used in a subsequent C-N coupling reaction to introduce the cyclopropyl (B3062369) group.
Multi-Step Synthesis from Readily Available Starting Materials
A comprehensive multi-step synthesis of this compound can be designed starting from simple, readily available materials like benzene. This approach ensures a consistent and scalable supply of the target molecule. A representative synthetic pathway is outlined below:
Nitration of Benzene: Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming nitrobenzene.
Halogenation: The nitrobenzene is then halogenated, typically brominated using bromine and a Lewis acid catalyst like FeBr₃, to produce 4-bromonitrobenzene. The nitro group directs the incoming bromine to the meta position relative to itself, but for the synthesis of a para-substituted product, an alternative route starting with the halogenation of benzene first is preferred study.com.
Alternative Halogenation/Nitration Route: Benzene is first converted to bromobenzene via electrophilic aromatic substitution. Subsequent nitration of bromobenzene yields a mixture of ortho and para isomers, with 4-bromonitrobenzene being the major product, which can be separated study.com.
Nucleophilic Aromatic Substitution: 4-bromonitrobenzene is reacted with sodium methoxide. The strong electron-withdrawing effect of the nitro group facilitates the nucleophilic substitution of the bromide with the methoxide ion, yielding 4-methoxynitrobenzene study.com.
Reduction of Nitro Group: The nitro group of 4-methoxynitrobenzene is reduced to an amine to form 4-methoxyaniline (p-anisidine). This is a standard functional group transformation in organic synthesis study.comchemsynthesis.com.
N-Cyclopropylation: The final step is the formation of the C-N bond between 4-methoxyaniline and the cyclopropyl group. This is typically achieved via a Buchwald-Hartwig amination reaction, where 4-methoxyaniline is coupled with a cyclopropyl halide (e.g., cyclopropyl bromide) or, more commonly, by coupling an aryl halide like 4-bromoanisole with cyclopropylamine acs.orgresearchgate.net. The latter is often more efficient. A palladium catalyst system, such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., BINAP) and a base (e.g., NaOtBu), is used to facilitate this transformation researchgate.net.
This multi-step approach, while longer, provides a reliable route from inexpensive, fundamental starting materials to the complex target molecule uva.nlsyrris.jp.
Optimization of Reaction Conditions
The efficiency of synthesizing this compound, primarily through transition metal-catalyzed cross-coupling reactions, is highly dependent on the careful optimization of various reaction parameters.
Ligand Design and Catalyst Selection
The choice of catalyst and accompanying ligand is paramount for a successful C-N cross-coupling reaction.
Catalyst: Palladium complexes are the most widely used catalysts for Buchwald-Hartwig amination reactions bristol.ac.ukwuxiapptec.com. Precursors like Pd(OAc)₂ and Pd₂(dba)₃ are common. More recently, nickel-based catalysts have emerged as a cost-effective and highly reactive alternative, capable of coupling a wide range of (hetero)aryl halides with cyclopropylamine, often under mild, room-temperature conditions researchgate.netnih.gov. Copper-promoted N-cyclopropylation using cyclopropylboronic acid also presents a viable synthetic route rsc.org.
Ligand: The ligand stabilizes the metal center and facilitates the key steps of the catalytic cycle (oxidative addition, reductive elimination). For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are highly effective.
Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are known to provide high yields and catalyst turnover numbers.
Carbene Ligands: N-heterocyclic carbenes (NHCs) have also been used as alternatives to phosphine ligands.
Other Ligands: Bidentate phosphine ligands like BINAP and Xantphos are also frequently employed, with their selection depending on the specific substrates and desired reaction conditions researchgate.netchemrxiv.org.
Systematic modification of the ligand structure is a key strategy for success, especially for challenging couplings. For instance, in nickel catalysis, the development of specific o-phenylene-bridged bisphosphine ligands was crucial for achieving high efficiency in the N-arylation of cyclopropylamine researchgate.net.
| Catalyst System | Amine Source | Aryl Source | Typical Conditions | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ / BINAP / NaOtBu | Cyclopropylamine | Aryl Bromide | Toluene, heated | researchgate.net |
| Pd-Catalyst / Various Phosphines | Cyclopropylamine | Bromobenzene derivative | Toluene, 80 °C | acs.org |
| Cu(OAc)₂ / 2,2′-bipyridine | Aniline | Cyclopropylboronic acid | Dichloroethane, air | rsc.org |
| (CyPAd-DalPhos)NiCl(o-tolyl) | Cyclopropylamine | Aryl Chloride | THF, 25 °C | researchgate.net |
Solvent Effects and Reaction Medium Engineering
Common Solvents: Aprotic solvents are generally preferred for Buchwald-Hartwig reactions. Toluene is a very common choice, providing good solubility for many organic substrates and being relatively inert acs.org. Ethereal solvents such as dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME) are also widely used wuxiapptec.com.
Polar Aprotic Solvents: In some cases, more polar solvents like dimethyl sulfoxide (DMSO) can lead to higher catalyst activity and excellent yields, although product isolation can sometimes be more challenging researchgate.net.
Reaction Medium Engineering: Recent research has focused on developing more sustainable and efficient reaction media. This includes using soluble organic bases like DBU to create homogeneous reaction conditions, which is particularly advantageous for continuous flow synthesis platforms by preventing clogging from insoluble inorganic bases chemrxiv.org. Solvent-free conditions, where the reaction is run neat or in a melt, represent another green chemistry approach, minimizing waste and simplifying purification researchgate.net.
| Solvent | Typical Reaction | Observations | Reference |
|---|---|---|---|
| Toluene | Pd-catalyzed amination | Widely used, good solubility for nonpolar reactants. | acs.org |
| Dioxane | Pd-catalyzed amination | Common ethereal solvent, good performance. | wuxiapptec.com |
| DMSO | Cu-catalyzed amination | Can significantly increase catalyst activity and yield. | researchgate.net |
| N,N-dimethylacetamide (DMAc) | Ni-catalyzed photoredox coupling | Effective for light-driven reactions. | nih.gov |
Temperature and Pressure Optimization
Temperature is a critical parameter that must be carefully controlled to balance reaction rate with catalyst stability and selectivity.
Temperature: Most C-N cross-coupling reactions require heating to proceed at a reasonable rate. Typical temperatures range from 80 °C to 110 °C wuxiapptec.com. An optimal temperature exists for each specific catalytic system; for instance, a study on a copper-catalyzed amination found 80 °C to be the optimum temperature for achieving an excellent yield researchgate.net. Temperatures that are too high can lead to catalyst decomposition and the formation of side products, while temperatures that are too low result in sluggish or incomplete reactions. However, the development of highly active catalyst systems, particularly with nickel, has enabled some reactions to be performed efficiently at room temperature researchgate.net.
Pressure: For most laboratory-scale syntheses in the liquid phase, the reaction is conducted at atmospheric pressure. The primary consideration regarding pressure is the maintenance of an inert atmosphere. Catalysts, particularly the active Pd(0) and Ni(0) species, are sensitive to oxygen. Therefore, reactions are typically run under a blanket of inert gas like nitrogen or argon to prevent catalyst oxidation and ensure high yields researchgate.net.
Reaction Time and Conversion Efficiency
The duration of the reaction is optimized to ensure maximum conversion of the starting materials into the desired product while minimizing the formation of degradation products.
Monitoring Progress: Reactions are typically monitored using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.
Typical Duration: Reaction times can vary widely, from as little as one hour to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system acs.orgresearchgate.net. For example, a Pd-catalyzed coupling of a bromobenzene derivative with cyclopropylamine was heated for approximately 18 hours to ensure completion acs.org. In contrast, some highly efficient nickel-catalyzed photoredox reactions can achieve high conversion in just a few hours nih.gov.
Optimization: The goal is to stop the reaction once the maximum yield is achieved. Extending the reaction time unnecessarily can lead to product degradation or the formation of impurities, complicating purification and lowering the isolated yield. The relationship between time, temperature, and catalyst loading is often studied to find the most time- and energy-efficient process.
| Catalyst System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| Cu/Cu₂O | 80 °C | 24 h | Excellent | researchgate.net |
| Pd-Catalyst | 80 °C | ~18 h | 85-92% | acs.org |
| NiBr₂·3H₂O (Photoredox) | Room Temp | 1 h | 72% | nih.gov |
| NiBr₂·3H₂O (Photoredox) | Room Temp | 3 h | 95% | nih.gov |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for improving the environmental footprint of its production. These principles guide the development of synthetic routes that are more efficient, generate less waste, and utilize less hazardous substances.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. To this end, research has focused on solvent-free and aqueous-based synthetic methods.
Solvent-Free Conditions: The synthesis of aniline derivatives can often be achieved under solvent-free conditions, which are operationally simple and can lead to shorter reaction times due to high reactant concentrations. nih.govresearchgate.net One such approach is mechanochemical synthesis, where mechanical energy (e.g., from ball milling) is used to initiate reactions between solid reactants. mdpi.com This method has been successfully used for synthesizing various nitrogen heterocycles and diimides, offering a pathway that is both efficient and environmentally friendly. mdpi.com Another solvent-free technique involves solid-state melt reactions, where a mixture of solid reactants is heated above its melting point to initiate the reaction without any solvent. researchgate.net These methods dramatically reduce waste and eliminate the need for costly solvent purchasing, recycling, or disposal.
Aqueous Medium Syntheses: Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. While organic compounds often have low solubility in water, techniques such as using phase-transfer catalysts or performing reactions at elevated temperatures under reflux can overcome this limitation. nih.gov For instance, the amination of 2-chloronicotinic acid with various amines has been successfully performed in water, demonstrating the viability of aqueous media for synthesizing aniline derivatives. nih.gov Such methods provide a safer and more sustainable alternative to traditional syntheses conducted in non-green solvents like DMF or xylene. nih.gov
Green chemistry emphasizes the importance of designing processes that maximize the incorporation of all materials used in the process into the final product. monash.edu Atom economy and the Environmental Factor (E-Factor) are key metrics used to quantify the efficiency and environmental impact of a chemical reaction.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. rsc.orgrsc.org
A plausible synthetic route to this compound is the nucleophilic substitution reaction between p-Anisidine and cyclopropyl bromide, which generates hydrogen bromide as a byproduct. The atom economy for this process can be calculated as follows:
Reaction: C₇H₉NO (p-Anisidine) + C₃H₅Br (Cyclopropyl bromide) → C₁₀H₁₃NO (this compound) + HBr (Hydrogen bromide)
Molecular Weights:
p-Anisidine: 123.15 g/mol nih.gov
Cyclopropyl bromide: 120.98 g/mol
this compound: 163.22 g/mol nih.gov
Hydrogen bromide: 80.91 g/mol
Calculation: Atom Economy = [Mass of Desired Product / Total Mass of Reactants] x 100 Atom Economy = [163.22 / (123.15 + 120.98)] x 100 = 66.86%
| Parameter | Value |
|---|---|
| Molecular Weight of p-Anisidine | 123.15 g/mol |
| Molecular Weight of Cyclopropyl bromide | 120.98 g/mol |
| Total Molecular Weight of Reactants | 244.13 g/mol |
| Molecular Weight of this compound (Product) | 163.22 g/mol |
| Calculated Atom Economy | 66.86% |
E-Factor: The E-Factor considers the total mass of waste generated per kilogram of product. It provides a more comprehensive measure of a process's environmental impact by including waste from solvents, reagents, and byproducts. An ideal E-Factor is zero. In the synthesis of this compound, waste can arise from the HBr byproduct, unreacted starting materials, solvent losses, and materials used in product purification. Adopting greener practices, such as using solvent-free methods and reusable catalysts, can significantly lower the E-Factor. researchgate.net
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing energy consumption and waste. monash.edu For the synthesis of this compound, the focus is on developing catalysts that are not only highly active but also easily recoverable and reusable.
Heterogeneous Catalysts: Unlike homogeneous catalysts that dissolve in the reaction medium, heterogeneous catalysts exist in a different phase, typically as a solid. This property allows for easy separation from the product mixture by simple filtration or centrifugation, enabling their reuse over multiple reaction cycles. mdpi.com Copper-based heterogeneous catalysts, such as copper(I) oxide (Cu₂O) or copper oxide supported on acetylene black (CuO/AB), have proven to be simple, cheap, and efficient for N-arylation reactions. mdpi.comresearchgate.net For example, the CuO/AB catalyst was successfully reused up to ten times without any significant loss of catalytic activity in the N-arylation of nitrogen heterocycles. mdpi.com
Magnetic Nanoparticle Catalysts: A modern approach involves immobilizing a catalyst on magnetic nanoparticles. nanomaterchem.com These catalysts combine the high surface area of nanoparticles with the benefits of easy separation. After the reaction, the catalyst can be quickly recovered from the reaction mixture using an external magnet. nanomaterchem.com This method avoids catalyst leaching and simplifies the purification process, aligning with the principles of sustainable chemistry.
Sustainability Considerations: A key consideration is the choice of metal for the catalyst. While palladium-catalyzed reactions are common for forming C-N bonds, palladium is a precious, costly, and toxic metal. researchgate.net Green chemistry encourages the use of more earth-abundant, cheaper, and less toxic metals like copper or iron. mdpi.commdpi.com The development of highly efficient copper-catalyzed systems for N-alkylation and N-arylation represents a significant step toward more sustainable chemical production. researchgate.netmdpi.com
| Catalyst System | Key Advantage | Reported Reusability (in analogous reactions) | Sustainability Benefit |
|---|---|---|---|
| CuO/AB (Copper Oxide on Acetylene Black) | Simple, efficient, easily separated by centrifugation. mdpi.com | Reusable for up to 10 cycles with no loss in activity. mdpi.com | Utilizes abundant copper metal. mdpi.com |
| Cu₂O (Copper(I) Oxide) | Inexpensive and efficient for N-arylation. researchgate.net | Can be recovered and reused multiple times. researchgate.net | Replaces more expensive and toxic catalysts. researchgate.net |
| MNPs-aniline-Cu (Copper on Magnetic Nanoparticles) | Easily separated using an external magnet. nanomaterchem.com | Reusable for at least 5 cycles with minimal loss in activity. nanomaterchem.com | Reduces catalyst waste and simplifies workup. nanomaterchem.com |
Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl 4 Methoxyaniline
N-H Bond Activation and Radical Chemistry
The nitrogen-hydrogen bond in N-cyclopropyl-4-methoxyaniline is a key site for radical-based transformations. The lone pair of electrons on the nitrogen atom makes it susceptible to single-electron oxidation, initiating a cascade of radical reactions.
Photoinduced Electron Transfer Processes
Visible-light photoredox catalysis is a powerful method for generating radical intermediates under mild conditions. In this context, this compound can act as an electron donor. The process is initiated by the excitation of a photocatalyst (PC) with visible light, converting it into a potent oxidant (PC*). This excited-state photocatalyst can then engage in a single-electron transfer (SET) with the aniline (B41778) derivative.
The aniline nitrogen donates an electron to the excited photocatalyst, resulting in the formation of an aminium radical cation and the reduced form of the catalyst. This radical cation is a key intermediate; its acidity is significantly increased compared to the parent amine. mdpi.com Subsequent deprotonation, often by a mild base present in the reaction mixture, yields a neutral nitrogen-centered radical. This method provides a streamlined pathway to access the radical species without harsh reagents. researchgate.net
The general mechanism is outlined below:
Excitation: PC + hν → PC*
Single Electron Transfer (SET): Ar-NH-R + PC* → [Ar-NH-R]•+ + PC-
Deprotonation: [Ar-NH-R]•+ + Base → Ar-N•-R + [Base-H]+
N-Centered Radical Reactivity Profiles
Once formed, the N-cyclopropyl-4-methoxyanilino radical is a highly reactive intermediate. The reactivity is characterized by its participation in hydrogen atom transfer (HAT) processes and addition to unsaturated systems. princeton.edu Theoretical studies on the reaction of aniline with methyl radicals indicate that hydrogen abstraction from the amino group is a competitive pathway, directly yielding an N-centered radical. acs.orgnih.gov
The primary reaction pathways for the N-centered radical of this compound would include:
Intermolecular Reactions: The radical can add to π-systems like alkenes or arenes, forming new C-N bonds.
Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor, regenerating an amine and propagating a radical chain.
Coupling Reactions: In the context of photoredox catalysis, the N-centered radical can couple with other radical species generated in situ. For example, in direct sulfonylation reactions, an aniline radical cation can couple with a sulfonyl radical. researchgate.net
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of both the N-cyclopropylamino group and the methoxy (B1213986) group through resonance. minia.edu.eg Both substituents are ortho-, para-directors. organicchemistrytutor.comyoutube.com Since they are situated para to one another, their activating effects are additive and strongly direct incoming electrophiles to the ortho positions relative to the more powerfully activating amino group (positions 2 and 6).
| Substituent | Type | Directing Effect |
| -NH-cyclopropyl | Strongly Activating | Ortho, Para |
| -OCH₃ | Activating | Ortho, Para |
Halogenation Studies
Due to the highly activated nature of the aromatic ring, halogenation of this compound is expected to be a rapid reaction. Analogous to aniline, which reacts instantly with bromine water to produce a 2,4,6-tribromoaniline (B120722) precipitate, this compound would likely undergo polysubstitution under similar conditions. byjus.com The substitution would occur at the electron-rich positions ortho to the amino group.
To achieve selective mono-halogenation, milder conditions would be necessary, such as using N-bromosuccinimide (NBS) or carrying out the reaction at low temperatures.
| Reagent | Expected Major Product(s) | Rationale |
| Br₂ in H₂O | 2,6-Dibromo-N-cyclopropyl-4-methoxyaniline | High ring activation leads to polysubstitution at the most nucleophilic sites. |
| N-Bromosuccinimide (NBS) | 2-Bromo-N-cyclopropyl-4-methoxyaniline | Milder conditions may allow for controlled mono-substitution. |
Nitration and Sulfonation Investigations
Nitration and sulfonation of anilines are complicated by the basicity of the amino group. The strongly acidic conditions typically used for these reactions can lead to protonation of the nitrogen.
Nitration: In a typical nitrating mixture (HNO₃/H₂SO₄), the N-cyclopropylamino group would be protonated to form an N-cyclopropyl-4-methoxyanilinium ion. The resulting -N⁺H₂R group is a strongly deactivating, meta-directing group. byjus.com Therefore, the electrophile (NO₂⁺) would be directed to the positions meta to the anilinium group, which are the positions ortho to the methoxy group (positions 3 and 5). This leads to a product different from that expected from the neutral amine.
Sulfonation: The reaction of anilines with concentrated sulfuric acid typically proceeds through the formation of an anilinium hydrogen sulfate (B86663) salt. Upon heating, this intermediate rearranges to form the corresponding aminobenzenesulfonic acid. byjus.com For this compound, since the para position is blocked, the sulfonic acid group would be directed to one of the ortho positions (position 2 or 6). Modern methods using reagents like tributylsulfoammonium betaine (B1666868) (TBSAB) can also achieve C-sulfonation under milder, thermal conditions, proceeding through an intermolecular rearrangement of an initially formed N-sulfamate. chemrxiv.orgnih.gov
| Reaction | Reagents | Expected Major Product | Mechanistic Consideration |
| Nitration | HNO₃, H₂SO₄ | N-cyclopropyl-3-nitro-4-methoxyaniline | Protonation of the amino group creates a meta-directing anilinium ion. |
| Sulfonation | H₂SO₄, heat | 2-(Cyclopropylamino)-5-methoxybenzenesulfonic acid | Thermal rearrangement of the anilinium hydrogen sulfate salt. |
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of alkyl and acyl groups to aromatic rings via electrophilic aromatic substitution. wikipedia.org These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (a carbocation or an acylium ion). wikipedia.orgyoutube.com
The aniline moiety contains two functional groups that significantly influence its reactivity in Friedel-Crafts reactions: the amino group (-NHR) and the methoxy group (-OCH₃) on the aromatic ring. Both are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. byjus.com However, the basic nitrogen atom of the amino group can act as a Lewis base and coordinate with the Lewis acid catalyst. This interaction forms a complex that places a positive charge on the nitrogen, transforming the activating amino group into a powerful deactivating meta-directing group.
Due to this complexation, Friedel-Crafts reactions are often not applicable to anilines or yield poor results. While the methoxy group remains activating, the deactivation by the complexed amino group can inhibit the desired substitution. Specific examples of Friedel-Crafts alkylation or acylation performed directly on this compound are not prominently featured in the scientific literature, likely due to these mechanistic complications.
Cycloaddition Reactions
The most significant and well-documented cycloaddition reactivity of this compound involves the cyclopropylamine (B47189) portion of the molecule, which acts as a three-carbon synthon in formal [3+2] cycloadditions.
(3+2) Cycloaddition with Olefinic Derivatives
This compound and related N-aryl cyclopropylamines undergo a formal [3+2] cycloaddition with various olefinic derivatives to produce substituted cyclopentylamines. nih.govrsc.org This transformation is typically initiated by a single-electron transfer (SET) from the amine, which can be achieved through visible-light photocatalysis or, in some cases, direct photoexcitation without an external catalyst. nih.govchemrxiv.org
The generally accepted mechanism proceeds through the following key steps nih.gov:
Oxidation: The cyclopropylaniline is oxidized to its nitrogen radical cation. This can be initiated by a photoexcited catalyst (e.g., a Ruthenium(II) complex).
Ring Opening: The highly strained cyclopropyl (B3062369) ring in the radical cation undergoes rapid and irreversible C-C bond cleavage. This ring-opening generates a distonic radical cation, specifically a β-carbon radical iminium ion.
Intermolecular Addition: The radical portion of this intermediate adds to the olefinic partner (an electron-deficient alkene) in a "Giese-type" reaction, forming a new C-C bond and a more stabilized radical intermediate.
Cyclization and Reduction: The newly formed radical center attacks the iminium ion intramolecularly to form the five-membered ring. The resulting nitrogen radical cation is then reduced by the photocatalyst in its reduced state (e.g., Ru(I)) to regenerate the ground-state catalyst and yield the final cyclopentylamine (B150401) product.
This methodology is notable for its mild reaction conditions and high atom economy. rsc.org The reaction has been shown to be effective with this compound, where the electron-donating methoxy group facilitates the initial oxidation step. chemrxiv.org
| N-cyclopropylaniline Derivative | Olefin Partner | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| N-cyclopropylaniline | Styrene | Ru(bpz)₃₂, visible light | 2,4-diphenylpyrrolidine | 85 | - | nih.gov |
| This compound | Ethyl acrylate | UVA (365 nm), no catalyst | Ethyl 1-(4-methoxyphenyl)-4-aminocyclopentane-1-carboxylate | Good | 3:2 | chemrxiv.org |
| N-cyclopropylaniline | Methyl methacrylate | UVA (365 nm), no catalyst | Methyl 1-(phenyl)-4-amino-1-methylcyclopentane-1-carboxylate | Quantitative | Modest | chemrxiv.org |
Other Pericyclic Reactions Involving the Aniline Moiety
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. stereoelectronics.orgmsu.edu While the aniline ring is, in principle, capable of participating in pericyclic reactions such as the Diels-Alder reaction (as either a diene or dienophile component, though uncommon), the literature on this compound is overwhelmingly focused on the reactivity of the cyclopropylamine group. nih.govrsc.orgchemrxiv.org
Oxidation Reactions
The oxidation of this compound is a key step in initiating its most significant chemical transformations and has been the subject of both electrochemical and chemical investigations.
Electrochemical Oxidation Studies
Electrochemical studies of N-substituted anilines reveal that they can undergo oxidation to form radical cations. mdpi.com For N-cyclopropylanilines, this initial oxidation is particularly consequential. The utility of N-cyclopropylanilines as probes for single-electron transfer (SET) processes stems from the irreversible ring-opening of the cyclopropyl group that occurs immediately following the initial oxidation to the nitrogen radical cation. acs.org
This process is highly favorable due to the release of significant ring strain energy (approximately 28 kcal/mol) associated with the three-membered ring. acs.org The irreversible nature of this step makes it a useful tool for studying oxidative mechanisms, as it effectively "traps" the oxidation event by preventing the simple reverse electron transfer. The electron-donating methoxy group on this compound lowers its oxidation potential, making it more susceptible to SET oxidation compared to unsubstituted N-cyclopropylaniline. acs.org
Chemical Oxidation with Various Reagents
The chemical oxidation of this compound is the basis for its participation in the [3+2] cycloaddition reactions. Various reagents and conditions can effect this initial one-electron oxidation.
Photocatalysis: As detailed in Section 3.3.1., visible-light photocatalysts, such as ruthenium or iridium complexes, are efficient oxidants. Upon absorbing light, the catalyst reaches an excited state capable of oxidizing the aniline to its radical cation, initiating the reaction cascade. nih.gov
Direct Photo-oxidation: It has been demonstrated that N-aryl cyclopropylamines can be oxidized upon direct photoexcitation with UVA or blue LEDs without any external photocatalyst, proceeding through a Single Electron Transfer (SET) pathway. chemrxiv.org
Photosensitizers and Molecular Oxygen: N-cyclopropylanilines have been used as probes to study the oxidative properties of triplet-state photosensitizers. In the presence of a photosensitizer and molecular oxygen (O₂), the initial oxidation and ring-opening of the cyclopropylaniline occurs. The resulting distonic radical cation can then react with O₂ to form an endoperoxide intermediate, which can subsequently fragment to yield ring-opened products such as acetanilide (B955) and 3-hydroxy-N-phenylpropanamide. acs.org
The specific products of chemical oxidation are highly dependent on the oxidant used and the other reagents present in the reaction mixture.
Formation of Quinone Imine Derivatives
The oxidation of aniline derivatives is a fundamental process that can lead to the formation of highly reactive quinone imine intermediates. In the case of this compound, oxidation is expected to proceed at the electron-rich aminophenyl moiety. While specific studies detailing the oxidation of this compound to a stable quinone imine are not extensively documented, the reaction mechanism can be inferred from studies on analogous N-alkylanilines and related compounds.
The process is initiated by a single-electron transfer (SET) from the aniline nitrogen to an oxidizing agent, forming a radical cation. researchgate.netfigshare.com This radical cation is a key intermediate whose stability and subsequent reaction pathways are dictated by the substituents on the aromatic ring and the nitrogen atom. For N-cyclopropylanilines, this radical cation is known to be particularly reactive. The high ring strain of the cyclopropyl group facilitates a rapid and irreversible ring-opening reaction. researchgate.netfigshare.com
However, if the oxidation is performed under conditions that favor a two-electron oxidation process, a different pathway can be accessed, leading to the formation of a quinone imine. For instance, chemical or electrochemical oxidation of p-alkoxyanilines can lead to the corresponding p-quinone imine. rsc.org In this pathway, the this compound would be oxidized to N-cyclopropyl-1,4-benzoquinone imine. This species is a highly reactive electrophile due to the polarized imine bond and the conjugated system. researchgate.net Such intermediates are often not isolated but are trapped in situ by nucleophiles or participate in cycloaddition reactions. ias.ac.in The formation of phenazine (B1670421) byproducts during the oxidation of some substituted anilines provides clear evidence for the formation and subsequent cyclization of intermediate N-aryl-o-quinone di-imines under certain conditions. rsc.org
Reduction Reactions of Derivatives (if applicable)
Metal-Catalyzed Transformations
This compound and related N-arylcyclopropylamines are versatile substrates in a variety of metal-catalyzed transformations, leveraging the reactivity of the aniline moiety, the aromatic ring, and the strained cyclopropyl group.
While aniline and its derivatives can serve as precursors for the synthesis of more complex ligand architectures, such as N-heterocyclic carbenes (NHCs) or multidentate chelating agents, the direct application of this compound as a standalone ligand in transition metal catalysis is not prominently documented. The nitrogen lone pair can coordinate to a metal center, but simple anilines are generally considered weak ligands and are easily displaced, making them less common as primary ligands for stabilizing catalytic species compared to phosphines, carbenes, or chelating amines.
The direct functionalization of aromatic C-H bonds is a powerful tool in modern organic synthesis. The amino group of an aniline derivative can act as a directing group, facilitating the activation of the ortho-C-H bond by a transition metal catalyst. Studies on related systems, such as the rhodium(III)-catalyzed oxidative cycloaddition of benzamides with alkynes, demonstrate a mechanism involving N-H metalation followed by ortho-C-H activation to form a rhodacycle intermediate. nih.gov This precedent suggests that this compound could potentially undergo similar ortho-C-H functionalization when appropriately derivatized (e.g., as an amide or with another directing group) and subjected to catalysts known to promote such transformations, including those based on palladium, rhodium, or nickel.
Palladium-Catalyzed Processes this compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in C-N and C-C bond formation. researchgate.net As an N-nucleophile, it could participate in Buchwald-Hartwig amination reactions with aryl halides or triflates. Conversely, if the aromatic ring of this compound were functionalized with a halide (e.g., at the ortho or meta position), it could serve as the electrophilic partner in Suzuki-Miyaura, Stille, or Heck coupling reactions to introduce new carbon-based substituents. rsc.orgnih.gov
Copper-Catalyzed Processes Copper catalysis is particularly relevant to this compound, especially in its synthesis. The Chan-Lam coupling reaction provides a direct method for its formation through the copper-promoted N-cyclopropylation of 4-methoxyaniline using cyclopropylboronic acid under aerobic conditions. researchgate.net This reaction highlights the utility of copper in forming the crucial C(sp²)-N bond. Additionally, as a secondary aniline, this compound could be a substrate in classical copper-catalyzed reactions like the Ullmann condensation for the synthesis of triarylamines.
Rhodium-Catalyzed Processes The most significant and well-documented metal-catalyzed transformation involving N-arylcyclopropylamines, including this compound, is the dirhodium(II)-catalyzed [3+2] cycloaddition with alkynes. beilstein-journals.org This reaction proceeds through the catalytic ring-opening of the cyclopropane (B1198618) ring. The proposed mechanism involves coordination of the rhodium catalyst to the nitrogen atom, which facilitates the formation of a distonic radical cation intermediate upon single-electron oxidation. This intermediate is then trapped by an alkyne, leading to the formation of a five-membered pyrrolidine (B122466) ring after cyclization and rearomatization. The reaction is efficient for a range of N-arylcyclopropylamines and both terminal and internal alkynes, providing access to complex heterocyclic structures. beilstein-journals.org
| Entry | N-Arylcyclopropylamine (1) | Alkyne (2) | Product (3) | Yield (%) |
|---|---|---|---|---|
| 1 | This compound | Dimethyl acetylenedicarboxylate | Dimethyl 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 85 |
| 2 | N-cyclopropylaniline | Dimethyl acetylenedicarboxylate | Dimethyl 1-phenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 81 |
| 3 | N-cyclopropyl-4-chloroaniline | Dimethyl acetylenedicarboxylate | Dimethyl 1-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 72 |
| 4 | This compound | Methyl propiolate | Methyl 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate | 65 |
| 5 | This compound | Ethyl phenylpropiolate | Ethyl 1-(4-methoxyphenyl)-4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | 75 |
| 6 | This compound | Diphenylacetylene | 1-(4-methoxyphenyl)-3,4-diphenyl-2,5-dihydro-1H-pyrrole | 41 |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of N-cyclopropyl-4-methoxyaniline, offering detailed insights into the chemical environment of each proton and carbon atom.
The one-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for identifying the molecular skeleton. Based on established principles of chemical shifts and coupling constants, a predicted spectral analysis for this compound in a standard solvent like CDCl₃ is presented below.
¹H NMR Analysis: The proton spectrum is characterized by distinct signals corresponding to the methoxy (B1213986) group, the cyclopropyl (B3062369) ring, and the para-substituted aromatic ring. The aromatic region typically displays an AA'BB' system, characteristic of 1,4-disubstituted benzene (B151609) rings. The methoxy protons appear as a sharp singlet in the upfield region, while the cyclopropyl protons present as complex multiplets due to their diastereotopic nature and geminal/vicinal couplings.
¹³C NMR Analysis: The carbon spectrum complements the proton data, showing distinct resonances for each carbon environment. The two aromatic carbons bonded to oxygen and nitrogen (C4 and C1) are found furthest downfield. The methoxy carbon appears around 55 ppm, while the cyclopropyl carbons are observed at significantly upfield chemical shifts, a characteristic feature of strained ring systems.
Predicted NMR Data for this compound Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 6.80 | d (J ≈ 8.9 Hz) | 2H | H-2, H-6 (Aromatic) |
| 2 | 6.65 | d (J ≈ 8.9 Hz) | 2H | H-3, H-5 (Aromatic) |
| 3 | 3.77 | s | 3H | -OCH₃ |
| 4 | 2.45 | m | 1H | H-1' (Cyclopropyl CH) |
| 5 | 0.75 | m | 2H | H-2', H-3' (Cyclopropyl CH₂) |
| 6 | 0.50 | m | 2H | H-2'', H-3'' (Cyclopropyl CH₂) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 152.5 | C-4 (Aromatic) |
| 2 | 141.0 | C-1 (Aromatic) |
| 3 | 118.0 | C-2, C-6 (Aromatic) |
| 4 | 114.8 | C-3, C-5 (Aromatic) |
| 5 | 55.8 | -OCH₃ |
| 6 | 32.0 | C-1' (Cyclopropyl CH) |
| 7 | 7.5 | C-2', C-3' (Cyclopropyl CH₂) |
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would display a crucial cross-peak between the aromatic protons at H-2/H-6 and H-3/H-5, confirming their ortho relationship. It would also show correlations between the methine proton of the cyclopropyl group (H-1') and the methylene (B1212753) protons (H-2'/H-3'), confirming the integrity of the cyclopropyl spin system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH). An HSQC spectrum would unequivocally link each proton signal to its corresponding carbon signal from the 1D spectra. For example, it would show correlations between the aromatic proton signals and their respective carbon signals, the methoxy protons and the methoxy carbon, and the cyclopropyl protons with their corresponding carbons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is critical for piecing together different fragments of the molecule by identifying long-range (typically 2-3 bond) ¹H-¹³C correlations. Key expected HMBC correlations for this compound would include:
A correlation from the methoxy protons (-OCH₃) to the aromatic carbon C-4, confirming the position of the methoxy group.
Correlations from the cyclopropyl methine proton (H-1') to the aromatic carbon C-1, definitively establishing the N-cyclopropyl linkage.
Correlations from the aromatic protons H-2/H-6 to carbons C-4 and C-1.
The bond between the nitrogen atom and the aromatic ring (N-C1) in this compound possesses a degree of rotational restriction. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. scielo.br
At low temperatures, the rotation around the N-C1 bond may become slow on the NMR timescale. This could lead to decoalescence of the signals for the ortho-protons (H-2 and H-6) and meta-protons (H-3 and H-5), which would become chemically non-equivalent. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nih.gov By analyzing the spectra at different temperatures, particularly the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability of the molecule. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides essential information regarding the molecule's mass, elemental formula, and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₀H₁₃NO. HRMS analysis would confirm this by matching the experimentally measured mass to the calculated exact mass. mdpi.com
HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | - |
| Calculated Monoisotopic Mass | 163.09971 Da | - |
| Measured Monoisotopic Mass | 163.099714038 Da | PubChem CID 45091019 nih.gov |
The close agreement between the calculated and measured mass provides definitive proof of the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) involves the mass selection of a precursor ion (such as the protonated molecule, [M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID) to produce product ions. Analyzing these fragments helps to deduce the molecule's structure. ncsu.edu
For this compound ([M+H]⁺, m/z 164.107), the fragmentation pathway would likely involve several characteristic losses based on its functional groups:
Loss of a methyl radical: A primary fragmentation could be the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group via alpha-cleavage, resulting in a stable ion at m/z 149.092.
Loss of ethylene (B1197577): The cyclopropyl ring can undergo rearrangement and fragmentation, a common pathway being the loss of ethylene (C₂H₄, 28 Da), leading to an ion at m/z 136.081.
Formation of methoxyphenyl cation: Cleavage of the N-cyclopropyl bond could generate a 4-methoxyanilinium (B12549976) ion or a related methoxyphenyl cation fragment.
A plausible fragmentation pathway can be constructed by identifying these and other potential losses.
Predicted MS/MS Fragmentation Data for [C₁₀H₁₃NO + H]⁺
| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Structure of Fragment |
| 149.092 | •CH₃ | C₉H₁₂NO⁺ | Ion resulting from loss of methyl radical from methoxy group |
| 136.081 | C₂H₄ | C₈H₁₀NO⁺ | Ion resulting from loss of ethylene from cyclopropyl ring |
| 134.060 | CH₂O | C₉H₁₀N⁺ | Ion resulting from loss of formaldehyde (B43269) from methoxy group |
| 122.060 | C₃H₅N | C₇H₈O⁺ | Methoxyphenyl-containing ion from N-C bond cleavage |
| 108.045 | C₃H₅N + CH₃ | C₆H₆O⁺ | Phenol-type ion after subsequent losses |
This detailed analysis provides a comprehensive structural fingerprint of the molecule. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive technique for assessing the purity of this compound. This method combines the superior separation capability of gas chromatography with the precise mass identification of mass spectrometry.
In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph. Due to its molecular weight of 163.22 g/mol and presumed volatility, this compound travels through the GC column at a characteristic rate, known as its retention time. This separates it from any residual starting materials, such as 4-methoxyaniline, or by-products from the synthesis.
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This process generates a positively charged molecular ion ([M]⁺) and a series of fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z of 163. The fragmentation pattern provides a unique fingerprint that confirms the molecule's identity. Key fragmentation pathways would likely involve the loss of the cyclopropyl group or cleavage of the methoxy group. By integrating the area of the primary peak in the chromatogram, the purity of the sample can be accurately quantified.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass/Charge) | Predicted Fragment Identity | Fragmentation Pathway |
| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion ([M]⁺) |
| 148 | [C₉H₁₀NO]⁺ | Loss of a methyl group (-CH₃) |
| 122 | [C₇H₈NO]⁺ | Loss of the cyclopropyl group (-C₃H₅) |
| 108 | [C₆H₆NO]⁺ | Cleavage of the N-cyclopropyl bond and loss of C₃H₅ |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the aromatic ring substituents |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. When subjected to infrared radiation, the bonds within the molecule absorb energy at specific frequencies, causing them to vibrate. These absorption frequencies are characteristic of the types of bonds and functional groups.
The IR spectrum of this compound would display a series of absorption bands that confirm its structure. The presence of the secondary amine (N-H) group is identified by a characteristic stretching vibration. The aromatic ring, methoxy group, and cyclopropyl group also produce distinct signals.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H of cyclopropyl and methoxy) |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1245 | C-O Stretch | Aryl Ether |
| ~1300 | C-N Stretch | Aryl Amine |
| ~1030 | C-H Bending | Cyclopropyl Ring |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary vibrational technique that provides a unique "molecular fingerprint." It relies on the inelastic scattering of monochromatic light, which results in frequency shifts corresponding to the molecule's vibrational modes. While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds.
For this compound, Raman spectroscopy would be highly sensitive to the symmetric vibrations of the aromatic ring and the breathing mode of the cyclopropyl ring. These signals are often weak or absent in the IR spectrum. The combination of IR and Raman data provides a more complete vibrational analysis, allowing for unambiguous identification and structural confirmation.
Table 3: Predicted Prominent Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |
| ~3060 | C-H Stretch | Aromatic Ring |
| ~1610 | Ring Quadrant Stretch | Aromatic Ring (para-substituted) |
| ~1250 | Ring Breathing | Cyclopropyl Ring |
| ~830 | Ring Breathing | Aromatic Ring (para-substituted) |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern.
By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated. This map allows for the determination of the precise coordinates of each atom in the crystal's unit cell, as well as bond lengths, bond angles, and torsion angles. This provides an unambiguous confirmation of the compound's molecular structure in the solid state.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~6.2 |
| c (Å) | ~14.8 |
| β (°) | ~98.5 |
| Volume (ų) | ~950 |
| Z (Molecules/Unit Cell) | 4 |
Analysis of Intermolecular Interactions and Packing Arrangements
The data from single-crystal X-ray diffraction also reveals how molecules of this compound are arranged in the crystal lattice. This packing is governed by various intermolecular forces. The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming N-H···O or N-H···N hydrogen bonds with neighboring molecules, which would be a dominant organizing force.
Other Analytical Techniques
Beyond initial spectroscopic identification, further analytical techniques are crucial for a comprehensive characterization of this compound. These methods provide quantitative data on purity and verify the compound's elemental makeup, which are critical parameters in chemical synthesis and quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of this compound and quantifying its presence in a sample. This separation technique is highly sensitive and can resolve the target compound from impurities that may be present, such as starting materials, byproducts, or degradation products.
A typical HPLC method for the analysis of this compound would involve a reverse-phase column, where the stationary phase is nonpolar. The mobile phase would consist of a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.
The development of a robust HPLC method would entail the optimization of several parameters to achieve adequate resolution and a suitable analysis time. These parameters include the specific type of reverse-phase column (e.g., C18), the composition of the mobile phase (isocratic or gradient elution), the flow rate, and the column temperature. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs ultraviolet light at a specific wavelength.
While specific experimental data for a validated HPLC method for this compound is not widely published in publicly accessible literature, a hypothetical data table illustrating the type of results obtained from such an analysis is presented below. This table showcases the expected retention time and the purity determination based on the peak area percentage.
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 3.5 min |
| Purity | >99% (by peak area) |
This table is illustrative and represents typical parameters and expected results for the HPLC analysis of a compound with the structural characteristics of this compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements in a compound. For this compound, this technique is employed to experimentally verify its empirical formula, which is C₁₀H₁₃NO. This validation is a critical step in confirming the identity and purity of a newly synthesized batch of the compound.
The analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed sample of the compound is combusted at a high temperature in the presence of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are then separated and quantified. From the amounts of these gases, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined.
The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the assigned empirical formula and the high purity of the sample.
Below is a data table presenting the theoretical elemental composition of this compound and a set of hypothetical experimental results that would be expected from its analysis.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 73.59 | 73.62 |
| Hydrogen (H) | 8.03 | 8.01 |
| Nitrogen (N) | 8.58 | 8.55 |
This table is illustrative. The theoretical values are calculated from the molecular formula C₁₀H₁₃NO. The experimental values represent a typical outcome for a high-purity sample.
Lack of Specific Research Data Prevents In-Depth Theoretical Analysis of this compound
A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in detailed theoretical and computational studies specifically focused on the compound this compound. While general principles of computational chemistry provide a framework for how such an analysis could be conducted, specific research findings, including electronic structure calculations and conformational analyses for this particular molecule, are not sufficiently available to construct a detailed, data-rich article as requested.
Computational chemistry is a powerful tool for understanding the electronic and structural properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to investigate molecular characteristics. DFT calculations could provide insights into the electron density, molecular orbitals, and reactivity of this compound. Similarly, ab initio methods like Hartree-Fock and Møller-Plesset perturbation theory (MP2) could offer a high level of theoretical accuracy for its electronic structure.
An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial in understanding the compound's chemical reactivity, electronic transitions, and potential as an electron donor or acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
Furthermore, a comprehensive conformational analysis would be essential to understand the three-dimensional structure and flexibility of this compound. This would involve energy minimization to find the most stable geometric arrangement of the atoms and exploration of the potential energy surface to identify different low-energy conformers. For a more dynamic perspective, molecular dynamics simulations could be employed to study the compound's behavior over time, providing insights into its flexibility and intermolecular interactions.
Despite the potential for these computational studies to elucidate the properties of this compound, the absence of published research containing specific data from such analyses precludes the creation of a detailed scientific article. The necessary inputs for data tables on electronic properties, orbital energies, and conformational parameters are not available in the public domain. Therefore, any attempt to generate the requested in-depth article would be speculative and not based on established scientific findings.
Theoretical and Computational Studies of N Cyclopropyl 4 Methoxyaniline
Prediction of Spectroscopic Properties
Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. These predictions are valuable for structural elucidation and for understanding the electronic and geometric characteristics of the molecule.
Computational NMR Chemical Shift Predictions
The prediction of NMR chemical shifts through computational methods has become a standard tool in the structural analysis of organic molecules. Density Functional Theory (DFT) is the most common method for this purpose, often yielding results that are in good agreement with experimental data. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used in conjunction with DFT to calculate isotropic magnetic shielding constants, which are then converted to chemical shifts.
For this compound, the computational prediction of ¹H and ¹³C NMR chemical shifts would involve optimizing the molecular geometry at a chosen level of theory, followed by the NMR calculation itself. A typical approach would be to use a functional like B3LYP with a basis set such as 6-311+G(d,p). The choice of solvent can also be incorporated into the calculation using a continuum solvation model like the Polarizable Continuum Model (PCM).
The predicted chemical shifts can help in the assignment of experimental spectra, especially for complex molecules or where assignments are ambiguous. For instance, the chemical shifts of the cyclopropyl (B3062369) protons and carbons are sensitive to their electronic environment, which is influenced by the methoxy-substituted aniline (B41778) ring. Computational predictions can help to rationalize these shifts.
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on common values for similar structures, as a direct computational study is not publicly available.
| Atom | Predicted Chemical Shift (ppm) |
| C (methoxy) | 55.6 |
| C (cyclopropyl-CH) | 32.5 |
| C (cyclopropyl-CH₂) | 8.0 |
| C (aromatic, C-O) | 152.0 |
| C (aromatic, C-N) | 142.0 |
| C (aromatic, ortho to O) | 114.8 |
| C (aromatic, ortho to N) | 115.5 |
Note: These values are illustrative and would need to be calculated from a specific computational study for accuracy.
Simulated Vibrational Spectra
Computational methods can also be used to simulate the vibrational spectra (IR and Raman) of this compound. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The same DFT methods used for NMR predictions are generally applicable here. The output of a frequency calculation includes the vibrational frequencies and their corresponding intensities.
The simulated spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For this compound, key vibrational modes would include the N-H stretch, C-N stretch, C-O stretch of the methoxy (B1213986) group, aromatic C-H and C=C stretches, and vibrations associated with the cyclopropyl ring.
A table of selected predicted vibrational frequencies for this compound is presented below as an illustration.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3400-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (cyclopropyl) | 2900-3000 |
| C=C Aromatic Stretch | 1500-1600 |
| C-N Stretch | 1250-1350 |
| C-O Stretch (ether) | 1200-1250 |
Note: These are typical frequency ranges and the actual values would be obtained from a specific computational study.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, reaction pathways, and the energetics of a reaction. For this compound, computational studies could be used to investigate its synthesis, such as in the Buchwald-Hartwig amination, or its subsequent reactions.
Transition State Identification
A key aspect of understanding a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize transition states. This involves finding a stationary point on the potential energy surface that has one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For a reaction involving this compound, such as its formation via a Buchwald-Hartwig coupling of 4-bromoanisole (B123540) and cyclopropylamine (B47189), DFT calculations could be used to identify the transition states for the key steps of the catalytic cycle, including oxidative addition, amine coordination, deprotonation, and reductive elimination.
Reaction Coordinate Analysis
Once a transition state has been identified, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS indeed connects the desired species. This analysis provides a detailed picture of the geometric changes that occur as the reaction progresses.
Activation Energy Barrier Calculations
By calculating the energies of the reactants, transition state, and products, the activation energy barrier for a reaction can be determined. This is a crucial piece of information for understanding the kinetics of a reaction. For reactions involving this compound, computational chemistry can provide quantitative estimates of these energy barriers.
For example, in the context of the reactivity of N-cyclopropylanilines, which are known to undergo ring-opening upon single-electron oxidation, computational studies could calculate the activation energy for this ring-opening step. This would provide insight into the stability of the this compound radical cation and the facility of its rearrangement.
A hypothetical data table for the calculated activation energy of a reaction involving this compound is shown below.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Oxidative Addition | 0.0 | 25.0 | -5.0 | 25.0 |
| Reductive Elimination | -10.0 | 10.0 | -30.0 | 20.0 |
Note: These values are for illustrative purposes and would need to be derived from specific computational investigations.
Synthesis and Reactivity of N Cyclopropyl 4 Methoxyaniline Derivatives
N-Substitution Reactions
The secondary amine functionality of N-cyclopropyl-4-methoxyaniline is a primary site for reactions, allowing for the introduction of various substituents through alkylation and acylation.
N-alkylation of this compound can be achieved through reactions with alkyl halides. These reactions typically proceed via nucleophilic substitution, where the aniline (B41778) nitrogen acts as the nucleophile. The reactivity can be influenced by the nature of the alkyl halide and the reaction conditions, such as the choice of base and solvent. While specific examples for this compound are not extensively documented, general methods for the N-alkylation of anilines are well-established and applicable. For instance, the use of a base such as potassium carbonate or a stronger base like sodium hydride can facilitate the deprotonation of the aniline, increasing its nucleophilicity and promoting the reaction with alkyl halides.
Similarly, N-acylation can be readily accomplished by treating this compound with acylating agents like acyl chlorides or acid anhydrides. orientjchem.org These reactions are typically fast and can often be carried out under mild, catalyst-free conditions. orientjchem.org The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the hydrogen halide byproduct formed when using acyl chlorides.
A general representation of these reactions is depicted in the table below:
| Reaction Type | Reagents & Conditions | Product Type |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent | N-alkyl-N-cyclopropyl-4-methoxyaniline |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | N-acyl-N-cyclopropyl-4-methoxyaniline |
It is important to note that under certain conditions, such as nitrosation with nitrous acid, N-alkyl-N-cyclopropylanilines can undergo selective cleavage of the cyclopropyl (B3062369) group from the nitrogen atom. princeton.edu This reactivity highlights the potential for the cyclopropyl group to act as a leaving group in specific contexts.
The formation of amides from this compound is a straightforward acylation reaction as described above. The resulting N-acyl-N-cyclopropyl-4-methoxyaniline derivatives are valuable intermediates in organic synthesis.
The synthesis of sulfonamides involves the reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction is a common method for the preparation of sulfonamides and is applicable to secondary anilines. The resulting N-cyclopropyl-N-(4-methoxyphenyl)sulfonamides are of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in various therapeutic agents. The N-acyl sulfonamide moiety, in particular, is recognized as a bioisostere of carboxylic acids. nih.gov
Aromatic Ring Functionalization
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy (B1213986) and N-cyclopropylamino groups. This allows for the introduction of various substituents onto the aromatic ring.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.edu This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The methoxy group is a well-known DMG. Furthermore, an N-acyl group, introduced via acylation of the aniline nitrogen, can also serve as a potent DMG.
In the case of N-acyl-N-cyclopropyl-4-methoxyaniline, both the N-acyl and the methoxy groups can direct lithiation to their respective ortho-positions. The regiochemical outcome of the metalation would depend on the relative directing ability of these two groups and the reaction conditions. Generally, the amide group is a stronger directing group than the methoxy group, suggesting that lithiation would preferentially occur at the position ortho to the N-acylamino group. Subsequent quenching of the resulting aryllithium intermediate with an electrophile would lead to the formation of a 2-substituted-N-acyl-N-cyclopropyl-4-methoxyaniline derivative.
Beyond DoM, the electron-rich nature of the aromatic ring in this compound facilitates various electrophilic aromatic substitution reactions. The methoxy and N-cyclopropylamino groups are both ortho, para-directing. Given that the para-position is occupied by the N-cyclopropylamino group relative to the methoxy group, electrophilic substitution is expected to occur at the positions ortho to either of these activating groups.
For instance, regioselective halogenation of electron-rich arenes can be achieved using N-halosuccinimides (NBS, NCS, NIS). organic-chemistry.orgresearchgate.net In the case of this compound, halogenation is anticipated to occur at the positions ortho to the strongly activating methoxy and amino groups. The precise regioselectivity would be influenced by steric hindrance and the specific reaction conditions.
Friedel-Crafts acylation is another important electrophilic aromatic substitution reaction. However, the presence of the basic aniline nitrogen can complicate this reaction, as it can coordinate with the Lewis acid catalyst, deactivating the ring. researchgate.net Therefore, it is often necessary to perform this reaction on an N-acylated derivative, where the amide group is less basic and can also act as a directing group.
Cyclopropyl Ring Modifications
The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under specific conditions, providing a pathway to more complex molecular scaffolds.
Research has shown that N-cyclopropylanilines can undergo an irreversible ring-opening upon single-electron transfer (SET) oxidation. acs.org This process leads to the formation of a nitrogen radical cation, which then rapidly rearranges to a more stable iminium distonic radical cation. acs.org In the presence of oxygen, this intermediate can lead to the formation of ring-opened products. For a related compound, 2-methoxy-N-cyclopropylaniline, oxidative transformation was observed to be influenced by the methoxy substituent, which provides resonance stabilization to the nitrogen radical cation, potentially slowing the rate of cyclopropyl ring-opening. acs.org A similar effect would be expected for the 4-methoxy isomer. The products of such oxidative ring-opening of the parent N-cyclopropylaniline in the presence of a photosensitizer and air have been identified as 3-hydroxy-N-phenylpropanamide and acetanilide (B955). acs.org
The reactivity of the cyclopropyl group in this compound derivatives offers a synthetic route to compounds with different carbon skeletons, expanding the synthetic utility of this molecule.
Ring-Opening Reactions
The defining reactive characteristic of N-cyclopropylaniline derivatives is the irreversible ring-opening of the cyclopropyl group that occurs upon single-electron transfer (SET) oxidation. acs.orgacs.orgresearchgate.netmcneill-group.org This process is initiated by the formation of a nitrogen radical cation. acs.org The high degree of ring strain in the cyclopropane (B1198618) ring (approximately 28 kcal/mol) provides a strong thermodynamic driving force for the subsequent cleavage of a C-C bond. acs.org This bond cleavage is typically spontaneous and irreversible, leading to the formation of a more stable iminium distonic radical cation, where the charge and radical centers are separated. acs.orgacs.org
The substitution on the aniline ring plays a critical role in modulating this reactivity. Electron-donating groups (EDGs), such as the 4-methoxy group in this compound, lower the oxidation potential of the aniline, making the initial SET process more favorable. acs.org However, the same EDG can stabilize the resulting nitrogen radical cation through resonance, which has the effect of slowing the rate of the subsequent cyclopropyl ring-opening. acs.org Conversely, electron-withdrawing groups (EWGs) have the opposite effect. acs.org
This reactivity makes N-cyclopropylanilines useful as chemical probes to study oxidative processes. acs.orgacs.orgresearchgate.netmcneill-group.org The irreversible nature of the ring-opening acts as a "short-circuit" to prevent the radical cation from being quenched or participating in back electron transfer, which can complicate the study of SET reactions with other aniline types. acs.org Time-resolved laser flash photolysis experiments have been used to directly observe the lifetimes of these radical cation intermediates, as summarized in the table below.
| Compound | Substituent Type | Radical Cation (CPA•+) Lifetime (ns) | Relative Rate of Ring-Opening |
|---|---|---|---|
| 2-MeO-CPA | Strong Electron-Donating | 580 | Slowest |
| N-cyclopropylaniline (CPA) | Neutral | 210 | Intermediate |
| 3-Cl-CPA | Electron-Withdrawing | 140 | Fastest |
Functionalization of the Cyclopropyl Moiety
The functionalization of this compound derivatives is intrinsically linked to the ring-opening of the cyclopropyl group. Rather than modifying the C-H bonds of the intact ring, synthetic strategies exploit the ring-opening event to introduce new functional groups in a controlled manner.
A primary example of this is the oxidative transformation that occurs in the presence of molecular oxygen. acs.org Following the initial SET oxidation and ring-opening to form the distonic radical cation, this intermediate is capable of reacting with O₂. acs.org This is proposed to form an endoperoxide intermediate, which subsequently undergoes further ring-opening and fragmentation. acs.org This cascade reaction ultimately yields functionalized linear amide products, such as 3-hydroxy-N-phenylpropanamide and acetanilide, effectively transforming the cyclopropyl and aniline moieties into a new difunctionalized structure. acs.org This pathway demonstrates how the latent reactivity of the cyclopropyl ring can be harnessed to install hydroxyl and amide functionalities.
Reactivity of Derivatives in Novel Synthetic Transformations
The unique reactivity of the cyclopropyl ring in N-cyclopropylaniline derivatives makes them valuable scaffolds for novel synthetic transformations, particularly in the construction of complex cyclic and acyclic molecules. acs.orgnih.govrsc.org
One significant transformation is the visible light-promoted intermolecular [3+2] annulation of N-cyclopropylanilines with alkynes. nih.gov In this reaction, a photocatalyst initiates the single-electron oxidation of the aniline, triggering the characteristic ring-opening to form the distonic radical cation. This intermediate then engages with an alkyne in a [3+2] cycloaddition, ultimately forming highly substituted cyclopentene (B43876) rings bearing an amine group. nih.gov This method is notable for its ability to construct functionalized carbocycles from simple starting materials in a single step and under mild conditions. nih.gov The reaction is regioselective when using substituted cyclopropyl rings; for example, a 2-substituted cyclopropylamine (B47189) derivative opens to form the more substituted carbon radical. nih.gov
In a different approach, the reactivity of N-cyclopropyl-amides, which are stable derivatives of N-cyclopropylanilines, has been explored. These derivatives can undergo a Lewis acid-catalyzed ring-opening rearrangement. rsc.orgresearchgate.net In the presence of aluminum chloride (AlCl₃), N-cyclopropyl-amides rearrange to form N-(2-chloropropyl)amides or, through a subsequent cyclization, 5-methyl-2-oxazolines. rsc.org This transformation proceeds through a proposed aziridine (B145994) intermediate and demonstrates a non-oxidative method for activating the cyclopropyl ring to achieve novel structures. rsc.org
| Derivative Type | Reaction Conditions | Key Transformation | Product Class |
|---|---|---|---|
| N-Arylcyclopropylamine | Visible Light, Photocatalyst, Alkyne | [3+2] Annulation | Substituted Cyclopentenes |
| N-Cyclopropyl-amide | AlCl₃ (Lewis Acid) | Ring-Opening Rearrangement | N-(2-chloropropyl)amides / 2-Oxazolines |
Applications of N Cyclopropyl 4 Methoxyaniline in Chemical Synthesis and Materials Science
Building Block for Complex Organic Synthesis
The strategic placement of the cyclopropyl (B3062369) and methoxy (B1213986) groups on the aniline (B41778) scaffold makes N-cyclopropyl-4-methoxyaniline a highly useful intermediate for the synthesis of complex organic molecules. Its utility is particularly evident in its role as a precursor in sophisticated reaction sequences.
Precursor in Cascade Reactions
While specific cascade reactions commencing directly from this compound are not extensively documented in readily available literature, the broader class of aniline derivatives is known to participate in such sequences. Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that allow for the rapid construction of complex molecular architectures from simple starting materials. For instance, aniline derivatives can be employed in cyclization-replacement cascade reactions of 2-hydroxycinnamaldehydes to furnish structurally diverse 2-substituted 2H-chromenes. nih.gov The N-cyclopropyl moiety in this compound could potentially influence the stereochemical outcome and reactivity in similar cascade processes, offering a pathway to novel heterocyclic frameworks. The investigation of its specific reactivity in such cascades remains an area of interest for synthetic chemists.
Component in Multi-Component Reactions (e.g., Ugi Reaction)
Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, are powerful tools for generating molecular diversity. The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides.
This compound can serve as the amine component in the Ugi reaction. The presence of the N-cyclopropyl group can impart unique properties to the resulting Ugi products, influencing their conformational preferences and biological activities. The general applicability of anilines in the Ugi reaction is well-established for the synthesis of a wide array of compounds, including active pharmaceutical ingredients. nih.gov
Below is a representative table of reactants that could be used in a Ugi-type reaction involving an N-cyclopropyl aniline derivative.
| Aldehyde/Ketone | Isocyanide | Carboxylic Acid | Amine Component |
| Benzaldehyde | tert-Butyl isocyanide | Acetic acid | This compound |
| Cyclohexanone | Cyclohexyl isocyanide | Benzoic acid | This compound |
| Isobutyraldehyde | Benzyl isocyanide | Propionic acid | This compound |
Ligand Design and Catalysis
The nitrogen atom of this compound provides a coordination site for transition metals, making it a candidate for the development of novel ligands for catalysis. The electronic and steric properties of the N-cyclopropyl and p-methoxyaryl substituents can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complexes.
Development of this compound-Derived Ligands for Transition Metal Catalysis
Ligands derived from aniline precursors play a crucial role in homogeneous catalysis, particularly in cross-coupling reactions. While specific ligands derived directly from this compound are not extensively detailed in the literature, the synthesis of N-arylcyclopropylamines via palladium-catalyzed amination of aryl bromides with cyclopropylamine (B47189) has been reported. researchgate.net This highlights the feasibility of incorporating the N-cyclopropyl aniline motif into more complex ligand architectures.
The development of new phosphine (B1218219) ligands, for example, is an active area of research. A novel P3N ligand, (n-Bu2N)3P, has been shown to be effective in palladium-catalyzed cross-coupling reactions. nih.gov The synthesis of analogous ligands incorporating the N-cyclopropyl-4-methoxyphenyl moiety could lead to catalysts with unique reactivity profiles. The steric bulk and electron-donating nature of the N-cyclopropyl-4-methoxyphenyl group could enhance the stability and activity of the metal center.
Applications in Asymmetric Catalysis (if applicable)
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. While there is no direct evidence in the reviewed literature of this compound being used to create chiral ligands for asymmetric catalysis, the broader class of chiral amines is fundamental to this field. nih.govnih.govrsc.org
Chiral N-alkoxy amines, for instance, are valuable substrates in bioscience, and their asymmetric synthesis is an area of active research. nih.gov The development of chiral variants of this compound, or its incorporation into existing chiral ligand scaffolds, could provide new avenues for asymmetric transformations. The inherent chirality of a modified this compound derivative could be transferred to a metal center, influencing the stereochemical outcome of a catalytic reaction.
Advanced Materials Precursors
The unique electronic properties of the aniline moiety, coupled with the potential for polymerization and the influence of the N-cyclopropyl and p-methoxy substituents, make this compound a potential precursor for advanced materials.
While the direct polymerization of this compound is not specifically documented, the polymerization of aniline and its derivatives is a well-established method for producing conducting polymers. The properties of these polymers can be tuned by modifying the substituents on the aniline ring. The incorporation of the N-cyclopropyl group could influence the polymer's morphology, solubility, and electronic properties. acs.org
Furthermore, aniline derivatives are utilized in the development of organic electronic materials. The interface between organic semiconductors and metals or insulators is a critical area of study for applications in organic electronics. researchgate.net The specific electronic characteristics of this compound could make it a candidate for incorporation into such devices, potentially influencing charge transport and device performance.
Monomer in Polymer Synthesis (e.g., conductive polymers, specialized resins)
There is no publicly available research detailing the polymerization of this compound. Consequently, no data exists on the types of polymers that could be formed, such as conductive polymers or specialized resins, nor on their properties (e.g., conductivity, thermal stability, mechanical properties).
While substituted anilines are a known class of monomers for producing conductive polymers like polyaniline, the specific influence of the N-cyclopropyl substituent on polymerization and the final properties of the resulting polymer has not been reported.
Building Block for Organic Electronic Materials
No studies have been found that utilize this compound as a building block for organic electronic materials. Therefore, there is no information on its incorporation into materials for applications such as:
Organic Light-Emitting Diodes (OLEDs)
Organic Photovoltaics (OPVs)
Organic Field-Effect Transistors (OFETs)
The electronic properties of materials derived from this compound, such as their utility as hole-transporting or emissive materials, remain uncharacterized in the scientific literature.
Role in Supramolecular Chemistry
There is no available information to suggest that this compound has been investigated for its role in supramolecular chemistry. No research has been published on its use in forming host-guest complexes, self-assembling monolayers, or other supramolecular structures.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to N-cyclopropyl-4-methoxyaniline, moving beyond traditional multi-step procedures.
Exploration into catalytic systems that are both eco-friendly and cost-effective is paramount. For instance, employing earth-abundant metal catalysts could offer a greener alternative to precious metal-based systems. The application of biocatalysis, utilizing enzymes for the synthesis of cyclopropylamines, presents another promising avenue for sustainable production. Furthermore, the development of one-pot reactions that minimize waste and energy consumption by combining multiple synthetic steps into a single, streamlined process would be a significant advancement.
| Potential Sustainable Synthetic Approach | Key Advantages | Research Focus |
| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, increased availability. | Catalyst design, reaction optimization, mechanistic studies. |
| Biocatalysis | High selectivity, mild reaction conditions, renewable resources. | Enzyme screening and engineering, process development. |
| One-Pot Syntheses | Reduced waste, energy efficiency, simplified procedures. | Tandem reaction design, catalyst compatibility. |
Exploration of Unconventional Reactivity Pathways
The unique structural combination of a cyclopropyl (B3062369) group and an aniline (B41778) moiety in this compound opens the door to a plethora of reactivity pathways that remain largely unexplored. The strained cyclopropane (B1198618) ring, in particular, is a latent source of reactivity that can be unlocked under the appropriate conditions.
Recent studies have demonstrated the utility of N-cyclopropylanilines in photoredox and electrocatalytic [3+2] cycloaddition reactions. Future investigations should aim to expand the scope of these transformations, exploring a wider range of reaction partners and catalytic systems. The development of novel cycloaddition, annulation, and ring-opening functionalization reactions will be crucial in harnessing the full synthetic potential of this molecule. Investigating the influence of the methoxy (B1213986) group on the aniline ring on these unconventional reactivity patterns will also be a key area of research.
Integration into Flow Chemistry Systems
The translation of synthetic processes from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved efficiency, and greater scalability. The integration of the synthesis and subsequent reactions of this compound into flow chemistry systems is a logical and promising future direction.
Developing a continuous flow process for the synthesis of this compound would enable on-demand production and facilitate process optimization. Furthermore, telescoping the synthesis with subsequent functionalization reactions in a continuous flow setup would streamline the production of more complex molecules, reducing the need for intermediate purification steps. The use of microreactors could provide precise control over reaction parameters, leading to higher yields and selectivities. Research in this area should focus on reactor design, optimization of flow conditions, and the development of robust in-line analytical techniques for real-time monitoring.
| Flow Chemistry Application | Potential Benefits | Key Research Areas |
| Continuous Synthesis | On-demand production, scalability, process control. | Reactor design, catalyst immobilization, parameter optimization. |
| Telescoped Reactions | Reduced waste, increased efficiency, streamlined workflow. | Reaction compatibility, solvent selection, in-line purification. |
| Microreactor Technology | Precise control, enhanced safety, rapid screening. | Miniaturization, automation, high-throughput experimentation. |
Advanced Materials Applications Beyond Current Scope
The inherent electronic and structural features of this compound suggest its potential as a building block for novel advanced materials, an area that is currently underexplored. The aniline moiety is a well-known precursor for conducting polymers, and the introduction of the cyclopropyl group could impart unique properties to these materials.
Future research should investigate the polymerization of this compound and its derivatives to create novel conductive polymers. The cyclopropyl group may influence the polymer's morphology, solubility, and electronic properties. Furthermore, the incorporation of this molecule into organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could lead to the development of new materials with tailored functionalities. The unique combination of the electron-donating methoxy group and the strained cyclopropyl ring could be leveraged to design materials with specific optoelectronic properties.
Deepening Mechanistic Understanding through Advanced Techniques
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved chemical transformations. While initial mechanistic studies have been conducted on the photoredox-catalyzed reactions of N-cyclopropylanilines, a deeper and more nuanced understanding is required.
Future research should employ a combination of advanced spectroscopic and computational techniques to elucidate the intricate details of the reaction pathways involving this compound. In-situ spectroscopic methods, such as transient absorption spectroscopy, can provide real-time information on the formation and decay of reactive intermediates. High-level computational studies, including density functional theory (DFT) calculations, can be used to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. A comprehensive mechanistic understanding will be instrumental in the rational design of more efficient and selective catalytic systems.
| Advanced Technique | Information Gained | Impact on Research |
| In-situ Spectroscopy | Real-time monitoring of intermediates and reaction kinetics. | Optimization of reaction conditions, identification of key species. |
| Computational Modeling | Prediction of reaction pathways, transition states, and energies. | Rational catalyst design, understanding of selectivity. |
| Isotopic Labeling Studies | Tracing the fate of atoms throughout a reaction. | Confirmation of reaction mechanisms, elucidation of bond-forming steps. |
Q & A
Q. What are the standard synthetic routes for N-cyclopropyl-4-methoxyaniline, and how can reaction yields be optimized?
Answer: this compound is synthesized via nucleophilic substitution or cycloaddition reactions. A validated method involves organophotoredox-catalyzed [3 + 2] cycloaddition, achieving 78% yield under optimized conditions (petroleum ether:EtOAc = 10:1 solvent system, 0.2 mmol substrate) . To improve yields:
- Use stoichiometric control of vinyl partners (e.g., 2-vinylisoindoline-1,3-dione in a 2:1 ratio).
- Optimize light intensity and solvent polarity for photoredox catalysis.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Answer:
- NMR (¹H/¹³C): Prioritize signals for the cyclopropyl group (δ 0.5–1.5 ppm for protons; δ 10–25 ppm for carbons) and methoxy resonance (δ 3.7–3.9 ppm). Aromatic protons in the 4-methoxy group appear as a singlet near δ 6.8–7.2 ppm .
- FT-IR: Confirm N–H stretches (3300–3500 cm⁻¹) and C–O–C ether vibrations (1250 cm⁻¹).
- MS (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 178.12) and fragmentation patterns for structural confirmation.
Q. How does the cyclopropyl group influence the compound’s stability under varying pH and temperature conditions?
Answer: The cyclopropyl ring enhances steric protection of the amine group, reducing oxidative degradation. Stability tests should:
- Assess decomposition kinetics at pH 2–12 (using HPLC).
- Monitor thermal stability via TGA/DSC (decomposition onset ~150°C inferred from analogous compounds) .
- Store samples at 2–8°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in cycloaddition reactions?
Answer:
- DFT Calculations: Model transition states for [3 + 2] cycloadditions using Gaussian or ORCA software. Focus on dihedral angles between the cyclopropyl and methoxy groups to predict diastereoselectivity (>97:3 dr observed experimentally) .
- Molecular Dynamics: Simulate solvent effects (e.g., polarity of EtOAc) on reaction trajectories.
- Docking Studies: If bioactive derivatives are synthesized, use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).
Q. What strategies address discrepancies in reported biological activity data for derivatives of this compound?
Answer:
- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays).
- Structural Validation: Ensure derivatives are re-synthesized and characterized via XRD to confirm regiochemistry .
- Statistical Tools: Apply ANOVA to evaluate batch-to-batch variability in cell-based assays .
Q. What advanced chromatographic techniques resolve stereoisomers in derivatives of this compound?
Answer:
- Chiral HPLC: Use Chiralpak® IG-3 columns with hexane:isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min).
- UHPLC-MS/MS: Optimize gradient elution (0.1% formic acid in acetonitrile/water) for high-resolution separation of diastereomers .
- Circular Dichroism (CD): Correlate elution order with CD spectra to assign absolute configurations .
Methodological Guidance for Data Contradictions
Q. How should researchers resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Answer:
Q. What experimental controls are critical when studying the compound’s oxidative stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
